molecular formula C16H23N5O4 B2798000 2,6-Bis(3-hydroxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione CAS No. 919037-80-2

2,6-Bis(3-hydroxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione

Cat. No.: B2798000
CAS No.: 919037-80-2
M. Wt: 349.391
InChI Key: APMSCPMNLBWRNT-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

Imidazole compounds can be synthesized through various methods. For instance, the classical oxa-Michael addition reaction has been used to prepare functionalized disiloxanes by reacting 1,3-bis (3-hydroxypropyl)-1,1,3,3-tetramethyldisiloxane with various commercial vinyl compounds containing electron-withdrawing groups .


Molecular Structure Analysis

Imidazole is a five-membered heterocyclic compound that contains three carbon atoms, two nitrogen atoms, and two double bonds . The nitrogen atoms in the ring can bear a hydrogen atom .


Chemical Reactions Analysis

Imidazole compounds can exhibit a broad range of chemical and biological properties, making them an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .


Physical and Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .

Scientific Research Applications

Antitumor Activity of Imidazole Derivatives

Imidazole derivatives, including bis(2-chloroethyl)amino derivatives of imidazole and others, have shown significant antitumor activity. Some of these compounds have advanced past preclinical testing stages, highlighting their potential in cancer drug development. The structural diversity of imidazole derivatives underlines their versatility in synthesizing compounds with varying biological properties, including antitumor efficacy (Iradyan, Arsenyan, Stepanyan, & Iradyan, 2009).

Biological Activities of Curcumin Derivatives

The synthesis and study of curcumin derivatives, including Schiff base, hydrazone, and oxime derivatives, have been explored to enhance the medicinal and biological properties of curcumin. These derivatives and their metal complexes possess increased potency in biological activity, pointing to the importance of chemical modifications in improving the effectiveness of naturally occurring compounds (Omidi & Kakanejadifard, 2020).

Antioxidant Capacity Reaction Pathways

The ABTS/PP decolorization assay, a method for assessing antioxidant capacity, reveals the complex reaction pathways that certain antioxidants undergo, including coupling reactions with the ABTS radical cation. This research contributes to a deeper understanding of how antioxidants interact with reactive species, which is crucial for developing effective antioxidant therapies and dietary supplements (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).

Immune Response Modifiers

Imiquimod and its analogues, falling within the class of non-nucleoside imidazoquinolinamines, activate the immune system through the localized induction of cytokines. These compounds, through in vivo studies, have demonstrated diverse biological functions, including immunoregulatory, antiviral, antiproliferative, and antitumor activities. This underscores the potential of imidazole derivatives as topical agents for treating various cutaneous diseases (Syed, 2001).

Novel Brominated Flame Retardants

Research on novel brominated flame retardants (NBFRs) in indoor air, dust, consumer goods, and food highlights the growing application of these compounds and the need for further research on their occurrence, environmental fate, and toxicity. High concentrations of certain NBFRs in indoor environments raise concerns about their health and safety implications (Zuiderveen, Slootweg, & de Boer, 2020).

Mechanism of Action

The mechanism of action of imidazole compounds can vary widely depending on their structure and the specific biological target. For instance, some imidazole derivatives can act as herbicides, nematocides, insecticides, fungicides, antiparasitary agents, and can exhibit bacteriostatic properties .

Safety and Hazards

The safety and hazards of imidazole compounds can vary widely depending on their specific structure. Some imidazole compounds can cause respiratory irritation when inhaled . Therefore, adequate ventilation should be provided in areas where these compounds are handled to prevent the inhalation of hazardous fumes or dust particles .

Future Directions

The steadily growing interest toward biologically active compounds containing in their structure N-oxide or N-hydroxyimidazole motifs, as well as benzoannulated analogs of such compounds, continues in the 21st century . Compounds of these types include potential hypotensive drugs, molecules that exhibit antiprotozoal, antitumor, and antiviral activity, as well as herbicides and potential selective inhibitors of various kinases . This implies that there is a significant potential for the development of more organosilicon materials with unique structures and enhanced functionality .

Properties

IUPAC Name

2,6-bis(3-hydroxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N5O4/c1-10-11(2)21-12-13(17-15(21)19(10)6-4-8-22)18(3)16(25)20(14(12)24)7-5-9-23/h22-23H,4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APMSCPMNLBWRNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1CCCO)N(C(=O)N(C3=O)CCCO)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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